Differanisole A

Übersicht

Beschreibung

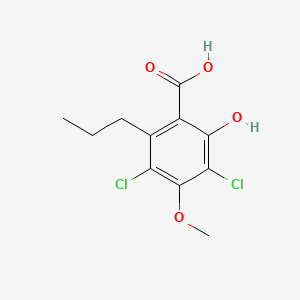

Differanisole A is a novel antitumor antibiotic known for its ability to enhance growth inhibition and differentiation of human myeloid leukemia cells . It is a methoxybenzoic acid derivative with the IUPAC name 3,5-dichloro-2-hydroxy-4-methoxy-6-propylbenzoic acid . This compound was isolated from the conditioned medium of a soil microorganism, Chaetomium strain RB-001 .

Vorbereitungsmethoden

Differanisole A is typically isolated from the broth filtrate of the Chaetomium species. The isolation process involves culturing the microorganism, followed by extraction and purification of the compound using various chromatographic techniques . The chemical structure of this compound was determined through spectroscopic methods, including nuclear magnetic resonance and mass spectrometry .

Analyse Chemischer Reaktionen

Differanisole A undergoes several types of chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Case Studies

- Leukemia Treatment : In a study involving HL-60 cells, Differanisole A demonstrated a capacity to inhibit cell growth significantly when administered alongside 9-cis retinoic acid. The combination therapy resulted in improved differentiation and functional responses in leukemia cells, suggesting potential therapeutic implications for acute promyelocytic leukemia .

- Synergistic Effects : Another investigation highlighted that this compound combined with RXR-specific ligands resulted in cooperative inhibition of cell growth. This synergy underscores the compound's potential role in developing combination therapies for leukemia .

In Vitro Studies

This compound has been evaluated for its pharmacological properties through various in vitro studies. The compound has shown promise not only in inhibiting cancer cell proliferation but also in inducing differentiation pathways that are crucial for effective leukemia treatment .

Clinical Implications

Future studies are needed to explore the clinical implications of this compound further. Given its promising results in preclinical studies, there is potential for clinical trials to assess its efficacy and safety in humans. The combination therapies involving this compound could lead to novel treatment protocols for patients with acute myeloid leukemia.

Mechanistic Studies

Further mechanistic studies are essential to understand the specific pathways through which this compound exerts its effects. Investigating the molecular interactions at play could provide insights into optimizing its use in therapeutic settings.

Wirkmechanismus

The mechanism of action of Differanisole A involves the induction of cell differentiation and inhibition of cell proliferation. It enhances the differentiation of myeloid leukemia cells into macrophage-like cells by increasing the expression of differentiation markers such as CD14 and CD11b . The compound also inhibits the proliferation of these cells by interfering with the cell cycle and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Differanisole A is similar to other methoxybenzoic acids, such as:

DIF-1: Both compounds induce differentiation in Dictyostelium discoideum and have similar structures.

All-trans retinoic acid: Like this compound, this compound induces differentiation of myeloid leukemia cells but through different molecular pathways.

This compound is unique due to its dual ability to induce differentiation and inhibit proliferation of leukemia cells, making it a promising candidate for cancer therapy .

Biologische Aktivität

Differanisole A (DA) is a bioactive compound derived from the endophytic fungus Chaetomium sp. It has garnered attention for its various biological activities, particularly its antimicrobial, antitumor, and differentiation-inducing properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure

This compound is characterized by its unique chemical structure, which is similar to other differentiation-inducing factors (DIFs). Its structural formula can be represented as follows:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal pathogens.

Antibacterial Activity

A study isolated this compound from Astragalus chinensis and assessed its antibacterial efficacy against several strains including Listeria monocytogenes, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Listeria monocytogenes | 16 |

| Staphylococcus aureus | 128 |

| MRSA | 128 |

This compound showed comparable activity to traditional antibiotics like ampicillin, particularly against L. monocytogenes, where it demonstrated effective inhibition at lower concentrations than MRSA .

Antifungal Activity

The antifungal potential of this compound was evaluated against several plant pathogens:

| Pathogen | IC50 (μg/mL) |

|---|---|

| Sclerotium rolfsii | < 16 |

| Fusarium oxysporum | 32 |

| Fusarium moniliforme | 32 |

| Fusarium stratum | 32 |

This compound exhibited strong antifungal activity with IC50 values indicating significant inhibition of fungal growth .

Antitumor Activity

This compound has been shown to induce growth arrest and differentiation in mouse erythroleukemia (B8) cells. This effect is similar to that of DIF-1, suggesting a potential application in cancer therapy.

The mechanism by which this compound induces differentiation involves the modulation of cellular pathways that lead to programmed cell death and autophagy. Studies indicate that at specific concentrations, DA can trigger erythroid differentiation, promoting hemoglobin production in B8 cells .

Case Studies

- Erythroleukemia Cell Line Study : In vitro studies on mouse erythroleukemia B8 cells revealed that this compound could induce differentiation at concentrations ranging from 10 µM to 100 µM. The results indicated a dose-dependent response, where higher concentrations led to increased hemoglobin synthesis .

- Comparative Study with DIF-1 : In a comparative analysis, this compound demonstrated slightly lower antitumor activity than DIF-1 but still showed promise as a lead compound for developing antitumor agents. Both compounds share structural similarities and exhibit similar biological activities .

Eigenschaften

IUPAC Name |

3,5-dichloro-2-hydroxy-4-methoxy-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O4/c1-3-4-5-6(11(15)16)9(14)8(13)10(17-2)7(5)12/h14H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSHOWDKAJTSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(C(=C1Cl)OC)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241500 | |

| Record name | Differanisole A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94474-29-0 | |

| Record name | Differanisole A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094474290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Differanisole A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.